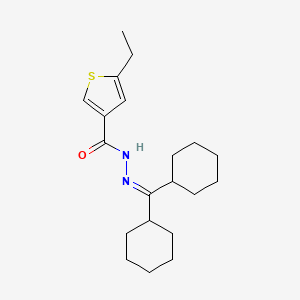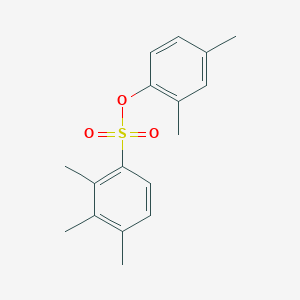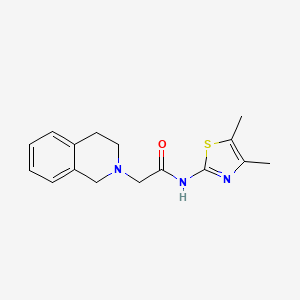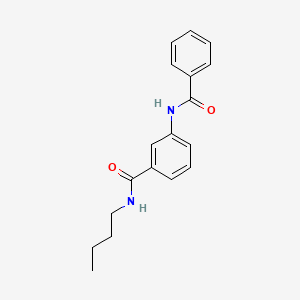![molecular formula C19H25NO3S B4645004 N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as sulfonylureas. BAY 41-2272 is a potent activator of soluble guanylate cyclase (sGC) and has been found to have several beneficial effects on human health.
Wirkmechanismus
BAY 41-2272 works by activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in several physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By activating N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide, BAY 41-2272 increases the production of cGMP, leading to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BAY 41-2272 has several biochemical and physiological effects that have been studied extensively. It has been found to increase the levels of cGMP in various tissues, leading to vasodilation and anti-inflammatory effects. Moreover, BAY 41-2272 has been found to inhibit the proliferation of smooth muscle cells, which makes it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for lab experiments. It is a potent activator of N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide and has been found to have several beneficial effects on human health. Moreover, it is relatively easy to synthesize and can be purified using standard chromatographic techniques. However, BAY 41-2272 also has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. Moreover, it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of BAY 41-2272. One potential area of research is the development of more potent and selective N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide activators. Moreover, the use of BAY 41-2272 in the treatment of other medical conditions such as diabetes and cancer is an area of active research. Additionally, the study of the long-term effects of BAY 41-2272 is an area that requires further investigation. Overall, BAY 41-2272 is a promising compound that has significant potential for the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension. Moreover, BAY 41-2272 has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-5-11-18(12-6-15)24(21,22)20-13-14-23-17-9-7-16(8-10-17)19(2,3)4/h5-12,20H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIECMBHNZKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)

![5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4644954.png)



![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)

![4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4644994.png)

![2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4645022.png)
![dimethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)terephthalate](/img/structure/B4645030.png)